molecular formula C22H20N2O5S2 B11065053 ethyl methyl 4,4'-[(7aR)-7-oxo-5-thioxodihydro-1H-imidazo[1,5-c][1,3]thiazole-3,6(5H)-diyl]dibenzoate

ethyl methyl 4,4'-[(7aR)-7-oxo-5-thioxodihydro-1H-imidazo[1,5-c][1,3]thiazole-3,6(5H)-diyl]dibenzoate

Cat. No.: B11065053
M. Wt: 456.5 g/mol
InChI Key: KWNSBVCNDJDFLL-KKFHFHRHSA-N
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Description

Ethyl methyl 4,4’-[(7aR)-7-oxo-5-thioxodihydro-1H-imidazo[1,5-c][1,3]thiazole-3,6(5H)-diyl]dibenzoate is a complex organic compound that features a unique structure combining elements of thiazole and imidazole rings. These heterocyclic structures are known for their diverse biological activities and are often found in various pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl methyl 4,4’-[(7aR)-7-oxo-5-thioxodihydro-1H-imidazo[1,5-c][1,3]thiazole-3,6(5H)-diyl]dibenzoate typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and imidazole intermediates, which are then combined under specific conditions to form the final compound. Common reagents used in these reactions include phosphorus oxychloride, which facilitates the formation of the thiazole ring .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl methyl 4,4’-[(7aR)-7-oxo-5-thioxodihydro-1H-imidazo[1,5-c][1,3]thiazole-3,6(5H)-diyl]dibenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic reagents like sodium hydroxide or electrophilic reagents like sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Ethyl methyl 4,4’-[(7aR)-7-oxo-5-thioxodihydro-1H-imidazo[1,5-c][1,3]thiazole-3,6(5H)-diyl]dibenzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl methyl 4,4’-[(7aR)-7-oxo-5-thioxodihydro-1H-imidazo[1,5-c][1,3]thiazole-3,6(5H)-diyl]dibenzoate involves its interaction with specific molecular targets and pathways. The thiazole and imidazole rings in its structure allow it to bind to various enzymes and receptors, modulating their activity. This binding can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl methyl 4,4’-[(7aR)-7-oxo-5-thioxodihydro-1H-imidazo[1,5-c][1,3]thiazole-3,6(5H)-diyl]dibenzoate is unique due to its combination of thiazole and imidazole rings, which confer a broad spectrum of biological activities. This dual-ring structure allows it to interact with multiple molecular targets, making it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C22H20N2O5S2

Molecular Weight

456.5 g/mol

IUPAC Name

methyl 4-[(7aR)-6-(4-ethoxycarbonylphenyl)-7-oxo-5-sulfanylidene-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazol-3-yl]benzoate

InChI

InChI=1S/C22H20N2O5S2/c1-3-29-21(27)15-8-10-16(11-9-15)23-18(25)17-12-31-19(24(17)22(23)30)13-4-6-14(7-5-13)20(26)28-2/h4-11,17,19H,3,12H2,1-2H3/t17-,19?/m0/s1

InChI Key

KWNSBVCNDJDFLL-KKFHFHRHSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)[C@@H]3CSC(N3C2=S)C4=CC=C(C=C4)C(=O)OC

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3CSC(N3C2=S)C4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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